Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Description
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a metabolite of the fungicide prochloraz and is often used as an analytical standard in pesticide residue analysis .
Properties
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-94-8 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Chlorination of 2-Phenoxyethanol
2-Phenoxyethanol undergoes chlorination with thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., benzyltrimethylammonium chloride) to yield 2-phenoxyethyl chloride .
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 2-Phenoxyethanol | SOCl₂, catalyst (0.5 mol%) | 0–80°C, 2–4 hours | 2-Phenoxyethyl chloride |
Step 2: Selective Trichlorination
The 2-phenoxyethyl chloride is reacted with chlorine gas in acetic acid, with urea as a catalyst, to selectively chlorinate the phenyl ring at positions 2, 4, and 6.
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| 2-Phenoxyethyl chloride | Cl₂ gas, urea (1:10 ratio) | 5–40°C, acetic acid solvent | 2-(2,4,6-Trichlorophenoxy)ethyl chloride |
Step 3: Amination with n-Propylamine
The trichlorinated chloride reacts with n-propylamine under controlled heating to form N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine .
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| 2-(2,4,6-Trichlorophenoxy)ethyl chloride | n-Propylamine (excess) | 75–90°C, 8–10 hours | N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine |
Urea Formation from the Amine Intermediate
The final step involves reacting the amine intermediate with propyl isocyanate to form the urea derivative. This reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The amine attacks the electrophilic carbon of the isocyanate, forming an intermediate carbamic acid.
- Elimination : Water is eliminated, yielding the urea structure.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine | Propyl isocyanate, solvent-free, 20–80°C | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | 85–93% |
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, solvent selection, and reaction time:
Temperature Control
Solvent Selection
Catalysts
- Urea : Enhances chlorination efficiency by absorbing HCl byproducts.
- Phase-Transfer Catalysts : Facilitate reactions in biphasic systems (e.g., benzyltrimethylammonium chloride).
Challenges and Mitigation Strategies
Analytical Validation
The synthesized compound is validated using:
- GC-MS : Confirms molecular weight (325.6 g/mol) and structure.
- NMR : Verifies proton environments (e.g., CH₂Cl₃ shifts at δ 3.5–4.2 ppm).
Industrial-Scale Considerations
Comparison with Alternative Methods
Scientific Research Applications
Agricultural Applications
Role as a Metabolite
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- serves as a significant metabolite of prochloraz, an imidazole fungicide widely used in agriculture to protect crops from fungal diseases. The compound's formation occurs through the biodegradation of prochloraz in various organisms, including fish and rats. Its presence in agricultural contexts is crucial for understanding the degradation pathways of pesticides and their environmental impact.
Monitoring Pesticide Residues
In agricultural research, Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is utilized as a reference standard for monitoring prochloraz residues in food products and environmental samples. This application is essential for assessing pesticide degradation and metabolism in crops, ensuring food safety and compliance with regulatory standards .
Environmental Impact Studies
Bioaccumulation and Persistence
The compound's potential for bioaccumulation and persistence in the environment raises concerns regarding its ecological impact. Studies have indicated that while Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is less toxic than its parent compound prochloraz, it can still accumulate in soil and plant tissues following pesticide application. Understanding these dynamics is vital for developing effective environmental management strategies.
Analytical Chemistry Applications
In environmental chemistry, Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is analyzed to evaluate the degradation products of prochloraz. This analysis aids researchers in understanding the fate of pesticides in various environmental matrices and contributes to risk assessment studies regarding pesticide use .
Toxicological Research
Metabolism and Excretion Studies
Toxicological studies have shown that Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can be metabolized further into less toxic products such as 2,4,6-trichlorophenol or 2-(2,4,6-trichlorophenoxy)acetic acid through enzymatic pathways involving hydroxylation and conjugation reactions. This metabolic pathway highlights the importance of studying this compound to assess its safety profile and potential health effects.
Pharmacokinetics Research
Research on the pharmacokinetics of Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- indicates significant absorption and rapid metabolism in animal models following prochloraz administration. Urinary excretion accounts for a large percentage of administered doses. Such studies are crucial for understanding the implications of exposure to this compound in both agricultural workers and consumers.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with fungal cell membranes. It inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane disruption and fungicidal effects. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Prochloraz: A broad-spectrum fungicide with a similar structure.
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: Another metabolite of prochloraz with similar applications.
Uniqueness: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is unique due to its specific interaction with fungal cell membranes and its role as a metabolite of prochloraz. Its distinct chemical structure allows for targeted fungicidal activity and makes it a valuable analytical standard in pesticide residue analysis .
Biological Activity
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a significant metabolite of the fungicide prochloraz, which is widely used in agriculture for crop protection. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.
Chemical Structure and Synthesis
The compound features a central urea group linked to a propyl chain and a 2-(2,4,6-trichlorophenoxy)ethyl moiety. The synthesis typically involves the reaction of propyl isocyanate with 2-(2,4,6-trichlorophenoxy)ethylamine under controlled conditions to optimize yield and purity.
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- exhibits biological activity primarily through its role as a metabolite of prochloraz. It acts by inhibiting fungal sterol biosynthesis via interference with cytochrome P450-dependent enzymes. This disruption affects cell membrane integrity in fungi, leading to cell death .
Metabolism and Excretion
In animal studies, Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- has been shown to be rapidly absorbed and metabolized. Following administration in rats, it was found that urinary excretion accounted for 61% to 68% of the administered dose within 96 hours. The primary metabolites identified included 2,4,6-trichlorophenoxyacetic acid and its glucuronic acid conjugate .
Environmental Impact
The presence of Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- in various environmental matrices (soil and plant tissues) raises concerns about its potential for bioaccumulation and persistence. Its role as a marker for monitoring prochloraz residues highlights its importance in environmental studies assessing pesticide degradation .
Toxicological Studies
A series of toxicological studies have been conducted to evaluate the safety profile of prochloraz and its metabolites. In one study involving male and female rats administered radiolabeled prochloraz, it was determined that the compound was completely metabolized with no unchanged prochloraz detectable in urine. The study emphasized the rapid metabolism and significant absorption characteristics of the compound .
Microbial Activity Studies
Research on the microbial degradation of chlorinated phenols has shown that compounds like 2,4,6-trichlorophenol (TCP), a degradation product of prochloraz, can affect microbial activity in wastewater treatment systems. The adaptation of granular sludge to TCP has been studied to understand its fate in anaerobic conditions .
Research Findings Summary
| Study | Findings |
|---|---|
| Rat Metabolism Study | 61-68% of administered dose excreted via urine; primary metabolites identified include 2,4,6-trichlorophenoxyacetic acid. |
| Environmental Persistence | Detected in soil and plant tissues post-application; potential for bioaccumulation noted. |
| Microbial Activity | TCP affects microbial degradation processes; adaptation observed in sludge systems. |
Q & A
Basic Research: What are the recommended synthetic routes and analytical methods for characterizing Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-?
Methodological Answer:
The synthesis of this urea derivative typically involves reacting a substituted isocyanate with an amine precursor. For example, a propyl-substituted isocyanate can react with 2-(2,4,6-trichlorophenoxy)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Characterization requires multi-modal analysis:
- NMR spectroscopy (¹H/¹³C) to confirm urea bond formation and substituent positions.
- HPLC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Basic Research: How can researchers screen for biological activity in this compound?
Methodological Answer:
Initial biological screening should focus on enzyme inhibition assays (e.g., acetylcholinesterase or urease) due to the urea moiety's propensity to bind active sites . Standard protocols include:
- Kinetic assays using spectrophotometry to measure inhibition constants (Kᵢ).
- Microbial susceptibility testing (e.g., agar dilution) for antimicrobial potential against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic leads .
Advanced Research: What computational strategies optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like COMSOL Multiphysics integrate AI to simulate solvent effects, temperature gradients, and catalytic efficiency . For example:
- Reaction path searching identifies low-energy intermediates.
- Machine learning models trained on PubChem data (e.g., similar urea derivatives) recommend optimal molar ratios and solvents .
Advanced Research: How can contradictory data in enzyme inhibition studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., pH, substrate concentration). To address this:
- Design of Experiments (DoE) (e.g., factorial design) isolates critical variables. A 2³ factorial design (pH, substrate concentration, inhibitor dose) quantifies interaction effects .
- Comparative kinetic analysis across homologs (e.g., chlorophenyl-substituted ureas) identifies structure-activity trends .
- Molecular dynamics simulations (e.g., GROMACS) model binding site flexibility, explaining divergent inhibition constants .
Advanced Research: What mechanistic insights explain this compound’s environmental persistence or degradation?
Methodological Answer:
The 2,4,6-trichlorophenoxy group confers stability but may undergo microbial degradation. Methodologies include:
- Soil microcosm studies with LC-MS/MS to track degradation products.
- Metagenomic sequencing of microbial communities to identify catabolic genes (e.g., dehalogenases) .
- Photocatalytic degradation assays using TiO₂ nanoparticles under UV light to assess oxidative breakdown pathways .
Advanced Research: How can AI-driven workflows enhance material property prediction for this compound?
Methodological Answer:
AI platforms like ICReDD integrate quantum mechanics and experimental data for predictive modeling:
- Generative adversarial networks (GANs) propose novel derivatives with improved solubility or thermal stability.
- Graph neural networks (trained on PubChem datasets) predict crystallinity or melting points .
- High-throughput virtual screening identifies potential co-crystal formers for pharmaceutical formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
